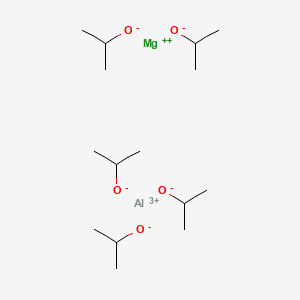

aluminum;magnesium;propan-2-olate

Description

Overview of Multimetallic Alkoxides as Advanced Precursors in Inorganic Chemistry

Multimetallic alkoxides are a class of coordination complexes that feature two or more different metal centers linked by alkoxide ligands (RO⁻). wikipedia.orgwikipedia.org These compounds are of considerable interest as single-source precursors for the synthesis of homogeneous mixed-metal oxides, which have a wide range of applications in catalysis, electronics, and materials science. wikipedia.orgwikipedia.org The molecular structure of these precursors can directly influence the properties of the final material, allowing for the design of materials with specific compositions and microstructures. The use of multimetallic alkoxides offers a distinct advantage over conventional solid-state or sol-gel methods by providing a pre-existing, uniform distribution of the different metal ions on a molecular scale. This can lead to lower processing temperatures and the formation of metastable or kinetically controlled phases that are inaccessible through other routes. researchgate.net

Significance of Aluminum and Magnesium in Mixed-Metal Alkoxide Systems

The combination of aluminum and magnesium in mixed-metal alkoxide systems is particularly significant for the synthesis of magnesium aluminate (MgAl₂O₄) spinel, a material renowned for its excellent thermal, mechanical, and optical properties. ijset.inresearchgate.net Traditional methods for synthesizing spinel often require high temperatures and can result in inhomogeneous products. ijset.inacs.org The use of a single-source precursor like aluminum-magnesium isopropoxide, which contains a fixed 1:2 Mg/Al ratio, can overcome these limitations, enabling the formation of stoichiometric spinel films and powders at lower temperatures. ijset.in The inherent structure of the heterometallic alkoxide ensures that the aluminum and magnesium atoms are intimately mixed, facilitating the formation of the desired spinel phase upon thermal decomposition. wikipedia.org

Research Landscape and Challenges in Aluminum-Magnesium Isopropoxide Chemistry

The chemistry of the Mg-Al-OPrⁱ system is more complex than initially reported. acs.org While reactions between magnesium and various stoichiometries of aluminum isopropoxide in isopropyl alcohol were thought to yield a single product, Mg[Al(OPrⁱ)₄]₂, further investigation has revealed a more intricate system. acs.org A significant challenge lies in the definitive characterization of the molecular composition and connectivity of these compounds. acs.org There is often limited information on the actual molecular structure of commercially available aluminum-magnesium isopropoxide.

Furthermore, the reactivity of these mixed-metal alkoxides can be influenced by the presence of other ligands and the reaction conditions. For instance, the addition of Lewis bases can affect the nuclearity of related metal alkoxide complexes. nih.gov The high corrosion rate and reactivity of magnesium-based materials, in general, also present challenges in handling and synthesis. mdpi.com Understanding and controlling these factors are crucial for the rational design and application of aluminum-magnesium isopropoxide precursors.

Conceptual Framework for Understanding Structure-Reactivity Relationships in Heterometallic Alkoxides

The formation and stability of heterometallic alkoxides are primarily governed by Lewis acid-base interactions between the constituent homometallic alkoxide species. researchgate.netrsc.org The structure of these complexes can be viewed as a self-assembly of metal cations and alkoxide anions, where the charge interactions play a dominant role. researchgate.net The alkoxide ligands, being strong π-donors, can bridge between metal centers, leading to the formation of polynuclear aggregates. wikipedia.orgresearchgate.net

A key aspect of understanding their reactivity is the concept of "molecular structure design." rsc.org This approach involves selecting an appropriate molecular structure type and then choosing ligands that not only provide the necessary number of donor atoms but also offer steric protection to the metal-oxygen core. rsc.org The reactivity of heterometallic alkoxides is also influenced by the potential for ligand exchange reactions, such as transesterification, and the formation of oxo-alkoxides through hydrolysis or ether elimination. wikipedia.org The presence of oxo ligands can significantly alter the structure and reactivity of the complex. researchgate.net

Detailed Research Findings

Structural and Chemical Properties

The precise molecular formula and structure of what is commercially sold as "aluminum-magnesium isopropoxide" can be complex and may not always correspond to a simple, single species. acs.org Research has identified different stoichiometries and structures. One commonly cited species is Mg[Al(OPrⁱ)₄]₂, which has been used as a precursor for spinel. ijset.inacs.org However, other characterized compounds from the Mg-Al-OPrⁱ system include Mg₂Al₃(OPrⁱ)₁₃. acs.org

The structure of aluminum isopropoxide itself is known to be complex, often existing as a tetramer, Al₄(μ-O-i-Pr)₁₂. wikipedia.org This tetrameric structure features a central octahedral aluminum atom and three tetrahedral aluminum centers. wikipedia.org When magnesium is introduced, it is incorporated into the alkoxide framework. The crystal structure of Mg₂Al₃(OPrⁱ)₁₃ has been determined to belong to the monoclinic space group P2₁/c. acs.org

The chemical properties of aluminum-magnesium isopropoxide are largely dictated by the reactive alkoxide groups. These compounds are sensitive to moisture and will decompose in water. wikipedia.orgslideshare.net

Interactive Data Table: Properties of Aluminum-Magnesium Isopropoxide and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Aluminum magnesium isopropoxide | 69207-83-6 | C₂₄H₅₆Al₂MgO₈ | 550.97 | Colorless liquid or white solid |

| Aluminum isopropoxide | 555-31-7 | C₉H₂₁AlO₃ | 204.246 | White solid |

| Magnesium aluminum isopropoxide | 129651214 | C₁₅H₃₅AlMgO₅ | - | - |

Note: The properties listed for "Aluminum magnesium isopropoxide" can vary depending on the specific stoichiometry and purity. guidechem.com

Structure

2D Structure

Properties

IUPAC Name |

aluminum;magnesium;propan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H7O.Al.Mg/c5*1-3(2)4;;/h5*3H,1-2H3;;/q5*-1;+3;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREPRXTWWXHFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mg+2].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35AlMgO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparative Methodologies of Aluminum;magnesium;propan 2 Olate Complexes

Direct Synthesis Approaches for Aluminum-Magnesium Isopropoxides

Direct synthesis methods offer a straightforward route to aluminum-magnesium isopropoxide by reacting the elemental metals or their sources directly with propan-2-ol.

Reactions Involving Elemental Metals and Propan-2-ol

The direct reaction of elemental aluminum and magnesium with propan-2-ol represents a fundamental approach to the synthesis of the corresponding bimetallic alkoxide. This reaction is typically performed by heating a mixture of aluminum and magnesium in anhydrous propan-2-ol. prepchem.com To facilitate the reaction, which can be slow to initiate due to the passivating oxide layer on the aluminum surface, a catalyst is often employed. osti.govyoutube.com

Common catalysts include mercury(II) chloride or a small amount of iodine. prepchem.comyoutube.com The catalyst disrupts the oxide layer, allowing the underlying metal to react with the alcohol. youtube.com The reaction proceeds with the evolution of hydrogen gas. prepchem.com

Reaction Conditions for Direct Synthesis from Elemental Metals

| Reactants | Catalyst | Solvent | Conditions |

| Aluminum, Magnesium | Mercury(II) chloride, Iodine | Anhydrous Propan-2-ol | Heating/Reflux |

This table summarizes the typical conditions for the direct synthesis of aluminum-magnesium isopropoxide from elemental metals.

Co-Reaction of Aluminum and Magnesium Sources with Propan-2-ol

An alternative direct approach involves the co-reaction of various aluminum and magnesium sources with propan-2-ol. For instance, Al-Mg alloys can be used as a starting material. ijset.inmdpi.com This method can offer better control over the stoichiometry of the final product, as the ratio of the metals is predetermined in the alloy. The reaction of Al-Mg alloys with propan-2-ol also typically requires a catalyst to overcome the passivity of the aluminum component. ijset.in

Another variation involves using aluminum sources like aluminum trichloride (B1173362). wikipedia.orgnih.gov In this method, aluminum trichloride is reacted with propan-2-ol, and a magnesium source is introduced into the reaction mixture.

Synthetic Routes via Component Metal Alkoxides

These methods involve the reaction of pre-synthesized single metal alkoxides to form the bimetallic aluminum-magnesium isopropoxide complex.

Alcoholysis and Transalkoxylation Reactions between Aluminum Isopropoxide and Magnesium Alkoxides

One of the most common methods for preparing aluminum-magnesium isopropoxide is through the reaction of aluminum isopropoxide with a magnesium alkoxide, such as magnesium ethoxide. prepchem.com This reaction, an example of alcoholysis or transalkoxylation, involves the exchange of alkoxy groups between the two metal centers. The reaction is typically carried out in a suitable solvent. The equilibrium can be driven towards the formation of the desired mixed-metal alkoxide by careful selection of the reaction conditions.

Reaction of Aluminum Isopropoxide with Magnesium Salts or Oxides in Propan-2-ol Media

Aluminum-magnesium isopropoxide can also be synthesized by reacting aluminum isopropoxide with magnesium salts, such as magnesium chloride, or with magnesium oxide in a propan-2-ol medium. researchgate.net This approach can be advantageous as it avoids the separate synthesis of a magnesium alkoxide. The reaction with magnesium oxide may require elevated temperatures to proceed at a reasonable rate. The use of magnesium salts often involves the in-situ formation of magnesium isopropoxide, which then reacts with the aluminum isopropoxide.

Control over Stoichiometry and Purity in Preparative Chemistry

Achieving the desired stoichiometry and high purity of aluminum-magnesium isopropoxide is crucial for its applications. Several factors influence the outcome of the synthesis:

Purity of Reactants: The purity of the starting materials, including the metals, metal salts, and propan-2-ol, is paramount. The presence of water, in particular, must be strictly avoided as it can lead to the hydrolysis of the alkoxides, forming metal hydroxides or oxides and affecting the yield and purity of the final product. guidechem.comsciencemadness.org Anhydrous conditions are therefore essential throughout the synthesis and handling of these compounds. prepchem.com

Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and the rate of addition of reagents is critical. For direct synthesis methods, the choice and amount of catalyst can significantly impact the reaction rate and yield. researchgate.net

Purification: The final product is often purified by distillation or recrystallization to remove any unreacted starting materials, byproducts, or impurities. prepchem.comsciencemadness.org Vacuum distillation is frequently employed due to the relatively high boiling points of these compounds. prepchem.com

The precise control over these factors allows for the synthesis of aluminum-magnesium isopropoxide with a defined Al:Mg ratio and high purity, which is essential for its use in sensitive applications such as a catalyst in the Meerwein-Ponndorf-Verley reduction. thermofisher.comrsc.orgorganic-chemistry.orgpw.livewikipedia.org

Influence of Reactant Ratios and Concentrations on Product Formation

The stoichiometry of the final aluminum magnesium isopropoxide complex is directly influenced by the initial ratios of the metallic reactants and the alcohol. The reaction typically involves the direct reaction of aluminum and magnesium metals with isopropyl alcohol. Maintaining specific concentration levels of the product in the reaction mixture is also crucial for achieving a high yield and purity.

It has been found that keeping the concentration of the resulting aluminum alkoxide product at or below 50% by weight within the isopropanol (B130326) solvent is effective. google.com This practice ensures that the product remains in solution, facilitating the separation of insoluble impurities, such as trace heavy metals from the aluminum source and aluminum oxide. google.com In kinetic studies of aluminum isopropoxide synthesis, a stoichiometric ratio of 3 moles of isopropyl alcohol per mole of aluminum has been utilized. researchgate.net The excess alcohol not only acts as a reactant but also as a solvent, helping to control the reaction rate and prevent premature precipitation of the product. google.com

| Parameter | Recommended Condition | Rationale | Source |

| Product Concentration | ≤ 50% by weight in solvent | Prevents precipitation, facilitates impurity separation. | google.com |

| Reactant Ratio | 3 moles Isopropyl Alcohol : 1 mole Aluminum | Ensures complete reaction of the metal. | researchgate.net |

| Alcohol Role | Reactant and Solvent | Controls reaction rate and product solubility. | google.com |

This table summarizes key findings on the influence of reactant ratios and concentrations in the synthesis of aluminum alkoxides.

The reaction rate is initially brisk but tends to decrease as the concentration of the aluminum alkoxide product increases in the solution, which reduces the activity of the alcohol. google.com Therefore, managing the reactant ratios and product concentration is a key strategy for process optimization.

Role of Solvents and Reaction Conditions (Temperature, Pressure, Atmosphere)

The conditions under which the synthesis is performed—including the choice of solvent, temperature, pressure, and atmosphere—play a pivotal role in the successful formation of aluminum;magnesium;propan-2-olate.

The synthesis is typically conducted by heating a mixture of the metals and anhydrous isopropyl alcohol. wikipedia.org A critical temperature control strategy involves maintaining the reaction mixture just below the boiling point of the alcohol. google.com This maximizes the reaction rate while preventing excessive loss of the volatile solvent. The use of a reflux condenser is common to contain the solvent. youtube.com The reaction is highly sensitive to moisture, as water can react with and hydrolyze the alkoxide product. sciencemadness.org Consequently, the synthesis must be carried out under anhydrous conditions, often involving the use of a drying tube or an inert atmosphere. youtube.com

While isopropyl alcohol itself is the most common solvent and reactant, other anhydrous, nonpolar solvents like toluene (B28343) or xylene can be used, particularly if a solution of the product in such a solvent is desired for subsequent reactions. google.comchemicalbook.com In some specialized applications, alternative solvents like Freon TF have been explored, although their utility may be limited. prepchem.com For purification, vacuum distillation is a method employed to isolate the final product. researchgate.net

| Parameter | Condition | Rationale | Source(s) |

| Temperature | Gentle heating near the boiling point of the alcohol | To initiate and sustain the reaction without excessive solvent loss. | google.comsciencemadness.org |

| Atmosphere | Anhydrous/Inert | To prevent hydrolysis of the alkoxide product by moisture. | youtube.comsciencemadness.org |

| Pressure | Atmospheric (with reflux) / Vacuum (for distillation) | Atmospheric pressure is standard for the reaction; vacuum is used for purification. | researchgate.netyoutube.com |

| Solvents | Isopropyl alcohol, Toluene, Xylene | Isopropyl alcohol serves as both reactant and solvent; others can be used as co-solvents. | google.comchemicalbook.com |

This table outlines the typical reaction conditions for the synthesis of aluminum isopropoxide.

Catalytic Enhancement in Alkoxide Synthesis (e.g., Iodine, Tin Alkoxides)

The direct reaction of aluminum with isopropyl alcohol is often slow to initiate due to a passivating layer of aluminum oxide on the metal's surface. To overcome this, catalytic amounts of certain substances are added to activate the aluminum and accelerate the reaction.

A variety of catalysts have been shown to be effective. Small amounts of iodine are frequently used to initiate the reaction. wikipedia.orgsciencemadness.org The iodine is thought to disrupt the oxide layer, exposing the fresh aluminum metal to the alcohol. youtube.com Another common catalyst is mercuric chloride (HgCl₂), which reacts with aluminum to form an amalgam on the surface. wikipedia.orgyoutube.com This amalgam effectively breaks the oxide passivation layer, allowing the reaction with isopropanol to proceed. youtube.com Other mercury compounds like mercuric iodide (HgI₂) have also been employed. researchgate.net

In addition to these, other metal halides such as ferric chloride (FeCl₃) have been studied as potential catalysts. researchgate.net The choice of catalyst can be crucial for the reaction's efficiency and yield. For industrial-scale production, routes that avoid the use of toxic mercury catalysts are preferred. wikipedia.org

| Catalyst | Function | Source(s) |

| Iodine (I₂) | Initiates the reaction by disrupting the oxide layer. | researchgate.netwikipedia.orgsciencemadness.org |

| Mercuric Chloride (HgCl₂) | Forms an aluminum amalgam, exposing fresh metal. | researchgate.netwikipedia.orgyoutube.com |

| Mercuric Iodide (HgI₂) | Activates the aluminum surface. | researchgate.net |

| Ferric Chloride (FeCl₃) | Serves as an alternative metal halide catalyst. | researchgate.net |

This table presents common catalysts used to enhance the synthesis of aluminum alkoxides.

Advanced Synthesis Strategies for Heterometallic Isopropoxides

Beyond the direct reaction of metals with alcohol, more sophisticated methods are being developed to create heterometallic alkoxides with precisely controlled structures and to synthesize their derivative mixed oxides through environmentally benign routes.

Ligand Exchange Methodologies for Tailoring Molecular Structures

Ligand exchange represents a powerful and versatile strategy for synthesizing complex and previously inaccessible molecular structures under mild conditions. nih.gov In the context of heterometallic alkoxides, this approach can be envisioned as a method to construct targeted Al-O-Mg linkages. While the direct synthesis often yields a mixture of species, ligand exchange allows for a more controlled, stepwise assembly.

This methodology is foundational in coordination chemistry. For instance, simple magnesium alkoxides can be synthesized and subsequently used as building blocks. rsc.org A potential pathway for forming aluminum magnesium isopropoxide could involve the reaction of a pre-formed aluminum isopropoxide complex with a magnesium-based reactant, or vice-versa, leading to the exchange of ligands and the formation of a heterometallic structure. The heterogenization of aluminum isopropoxide onto a magnesium oxide (MgO) support is an example of tailoring the structure for catalytic applications, where the interaction between the aluminum alkoxide and the MgO surface is critical. rsc.orgmanchester.ac.ukresearchgate.net The principles of ligand exchange are also evident in the study of nanocrystals, where surface-bound metal-ligand complexes can be displaced and replaced, demonstrating the dynamic nature of these structures. nih.gov This concept of controlled ligand displacement and binding offers a promising route for tailoring the molecular architecture of heterometallic alkoxides like this compound. nih.gov

Mechanochemical Synthesis Routes for Mixed Oxides via Alkoxides

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, is emerging as a powerful green chemistry approach for solvent-free or low-solvent synthesis. This technique can be applied to the synthesis of alkoxides and their subsequent conversion to mixed oxides.

A one-stage mechanochemical method has been demonstrated for the direct synthesis of alkoxysilanes, where vibration milling of silicon in the presence of an alcohol leads to the direct formation of the alkoxide. rsc.org This process works by having the mechanical action continuously remove the passivating oxide film from the metal surface while activating it for reaction. rsc.org A similar strategy could be applied to the synthesis of aluminum magnesium isopropoxide by milling aluminum and magnesium metals directly with isopropyl alcohol. This would simplify the traditional process by potentially eliminating the need for solvents and heat input.

Once the heterometallic alkoxide is formed, it can serve as a precursor for the synthesis of finely dispersed mixed metal oxides, such as MgAl₂O₄ spinel. Mechanochemical methods could potentially be used for the conversion of the alkoxide to the oxide, offering a solid-state route that avoids the high temperatures and solvents often used in conventional sol-gel or pyrolysis methods. The synthesis of mixed oxides like NiO/ZnO/Al₂O₃ has been achieved in a single step via ultrasonic spray pyrolysis, highlighting the drive towards more efficient, single-step processes for creating complex oxide materials. core.ac.uk The use of mechanochemistry for the synthesis of both the alkoxide precursor and its subsequent conversion to a mixed oxide represents a promising avenue for advanced materials manufacturing.

Molecular and Supramolecular Architecture of Aluminum;magnesium;propan 2 Olate

Oligomerization and Polymerization Phenomena in Solution and Solid State

Metal alkoxides, including aluminum and magnesium isopropoxides, exhibit a strong tendency to form oligomeric or polymeric structures. This association occurs through the formation of bridging alkoxide groups, where the oxygen atom of an isopropoxide ligand coordinates to two or more metal centers. This phenomenon is driven by the desire of the metal atoms to expand their coordination spheres and achieve a more stable electronic configuration.

Formation of Homo- and Heterometallic Isopropoxide Oligomers

In the case of single-metal isopropoxides, homometallic oligomers are common. For instance, aluminum isopropoxide is well-known to exist primarily as a tetramer, [Al(OiPr)3]4, in the solid state and in non-coordinating solvents. wikipedia.org This structure features a central, octahedrally coordinated aluminum atom surrounded by three tetrahedrally coordinated aluminum atoms, with isopropoxide groups acting as bridges.

When both aluminum and magnesium are present, the formation of heterometallic isopropoxide oligomers occurs. Research has led to the characterization of specific aluminum-magnesium isopropoxide compounds, such as {Mg[Al(OiPr)4]2}n and Mg2Al3(OiPr)13. acs.org The formation of these heterometallic structures is a complex interplay of the coordination preferences of the different metal ions and the stoichiometry of the reactants. The resulting oligomers can exist as discrete molecules in solution or form extended polymeric networks in the solid state.

Influence of Steric and Electronic Factors on Oligomerization Degree

The degree of oligomerization in metal alkoxides is significantly influenced by both steric and electronic factors. The size of the alkyl group on the alkoxide ligand plays a crucial role. Bulky ligands, such as the tert-butoxide group, can sterically hinder the formation of large oligomers. For example, aluminum tert-butoxide exists as a dimer, [(tBuO)2Al(μ-OtBu)]2, in contrast to the tetrameric structure of aluminum isopropoxide. wikipedia.org The less bulky isopropoxide group allows for a higher degree of aggregation.

Electronic factors, such as the electronegativity and charge of the metal center, also play a vital role. The Lewis acidity of the metal centers drives the formation of bridges with the Lewis basic oxygen atoms of the alkoxide ligands. The presence of two different metals, aluminum(III) and magnesium(II), with their distinct electronic properties, adds another layer of complexity to the oligomerization process, influencing the stability and structure of the resulting heterometallic frameworks.

Role of Bridging and Terminal Isopropoxide Ligands

The structural diversity of aluminum-magnesium isopropoxide oligomers is largely due to the different coordination modes of the isopropoxide ligands. These ligands can be classified as either terminal or bridging.

Terminal Isopropoxide Ligands: These are bonded to a single metal center.

Bridging Isopropoxide Ligands: These are bonded to two (μ2) or, more rarely, three (μ3) metal centers, forming metal-oxygen-metal linkages.

Structural Elucidation of Heterometallic Aluminum-Magnesium Isopropoxide Frameworks

The precise arrangement of atoms within heterometallic aluminum-magnesium isopropoxide frameworks can be determined using techniques such as single-crystal X-ray diffraction and multinuclear nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the coordination environments of the metal centers and the nature of the bridging motifs.

Coordination Environments of Aluminum(III) and Magnesium(II) Centers

Aluminum(III) in alkoxide complexes typically adopts either a tetrahedral or an octahedral coordination geometry. In the known structure of tetrameric aluminum isopropoxide, both four-coordinate (tetrahedral) and six-coordinate (octahedral) aluminum centers are present. wikipedia.org 27Al NMR spectroscopy is a powerful tool for distinguishing between these different coordination environments in both solution and the solid state. nih.gov

Table 1: Typical Coordination Geometries of Al(III) and Mg(II) in Alkoxide Complexes

| Metal Ion | Typical Coordination Numbers | Common Geometries |

| Aluminum(III) | 4, 6 | Tetrahedral, Octahedral |

| Magnesium(II) | 4, 6 | Tetrahedral, Octahedral |

Analysis of Metal-Oxygen-Metal Bridging Motifs (e.g., Al-O-Mg, Al-O-Al, Mg-O-Mg)

Table 2: Representative Metal-Oxygen Bond Distances in Related Compounds

| Bond | Compound Type | Bond Distance (Å) |

| Al-O (bridging) | Aluminum Isopropoxide Tetramer | ~1.85 - 1.95 |

| Al-O (terminal) | Aluminum Isopropoxide Tetramer | ~1.75 - 1.85 |

| Mg-O | Mixed-ligand Alkyl/Alkoxide Magnesiates | ~1.95 - 2.05 |

| Al-O | Heterobimetallic Al/Mg Complexes | ~1.86 - 1.98 |

| Mg-O | Heterobimetallic Al/Mg Complexes | ~2.03 - 2.12 |

Note: The bond distances are approximate and can vary depending on the specific structure and coordination environment.

Influence of External Ligands and Adduct Formation on Structure

For instance, the coordination of THF to magnesium alkoxide complexes is a common feature, often resulting in monomeric or dimeric structures depending on the steric bulk of the alkoxide ligands. In the case of bulky alkoxide ligands, mononuclear bis(alkoxide) complexes with coordinated THF molecules, such as Mg(OR)₂(THF)₂, have been observed. For less sterically demanding alkoxides, dinuclear structures may form. The interaction with external ligands can break down larger oligomeric structures into smaller, more soluble, and often more reactive species. The nature of the external ligand, its steric and electronic properties, plays a crucial role in determining the final architecture of the resulting adduct.

Spectroscopic Characterization Techniques for Structural Analysis

A variety of spectroscopic techniques are indispensable for elucidating the intricate structures of aluminum;magnesium;propan-2-olate in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁷Al) for Solution and Solid-State Studies

NMR spectroscopy is a powerful tool for probing the local chemical environments of the atomic nuclei within a molecule.

¹H and ¹³C NMR: In the context of this compound, ¹H and ¹³C NMR spectra provide information about the isopropoxide ligands. The presence of multiple, distinct signals for the methyl and methine protons and carbons of the isopropoxy groups can indicate the existence of terminal and bridging alkoxide ligands, a common feature in metal alkoxide oligomers. For example, in related aluminum isopropoxide structures, different chemical shifts are observed for the protons and carbons of the terminal and bridging isopropoxy groups. The complexity of the spectra can also suggest the presence of different oligomeric forms in solution.

| Nucleus | Observed Chemical Shifts (ppm) and Interpretations for Related Aluminum Alkoxides |

| ¹H | Multiple signals for methine and methyl protons, indicating terminal and bridging isopropoxy groups. |

| ¹³C | Distinct resonances for methine and methyl carbons, corresponding to different ligand environments. |

| ²⁷Al | Signals corresponding to tetrahedrally and octahedrally coordinated aluminum centers in oligomeric structures. |

This table presents generalized data for related aluminum alkoxides due to the lack of specific data for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-H and C-O stretching and bending vibrations of the isopropoxide ligands. The positions of the C-O stretching bands are particularly informative. Bands in the region of 1100-1200 cm⁻¹ are typically assigned to terminal C-O stretching modes, while those at lower frequencies (around 950-1050 cm⁻¹) are characteristic of bridging C-O groups. The presence of bands in both regions would provide strong evidence for an oligomeric structure with both terminal and bridging alkoxide ligands.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the metal-oxygen skeletal vibrations, which often appear at lower frequencies. The Raman spectra of related metal alkoxides show characteristic bands for M-O stretching and bending modes, providing information about the connectivity of the metal centers.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Related Metal Alkoxides |

| C-H stretching | 2800-3000 |

| C-H bending | 1300-1500 |

| Terminal C-O stretching | 1100-1200 |

| Bridging C-O stretching | 950-1050 |

| Al-O stretching | 500-700 |

| Mg-O stretching | 400-600 |

This table presents generalized data for related metal alkoxides due to the lack of specific data for this compound.

Mass Spectrometry for Oligomeric Species Identification

Mass spectrometry is a key technique for identifying the size and composition of molecular and oligomeric species in the gas phase. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly suited for analyzing metal alkoxides, which can be sensitive to fragmentation.

Studies on aluminum isopropoxide have shown that it exists predominantly as a tetramer in the vapor phase. researchgate.net Mass spectrometry of this compound would be expected to reveal the presence of mixed-metal oligomers. The fragmentation patterns observed in the mass spectrum can provide valuable information about the stability of the different metal-oxygen and metal-ligand bonds within the cluster. For instance, the sequential loss of isopropoxy groups or larger neutral fragments can help to deduce the connectivity of the oligomeric structure. The identification of parent ions corresponding to various [AlₓMgᵧ(OⁱPr)z]⁺ species would confirm the formation of heterometallic complexes.

Theoretical and Computational Chemistry Studies

Computational methods offer a powerful means to complement experimental data and provide deeper insights into the structure and bonding of complex molecules.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard tool for investigating the properties of metal complexes.

Molecular Geometry: DFT calculations can be used to predict the most stable geometric structures of this compound. By comparing the energies of different possible isomers and oligomers, researchers can identify the likely ground-state structure. These calculations can also provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. For related magnesium-doped aluminum clusters, DFT studies have been instrumental in determining the most stable isomeric forms. nih.gov

| Calculated Property | Insights Provided for Related Al-Mg Systems |

| Relative Energies of Isomers | Prediction of the most stable molecular structures. nih.gov |

| Optimized Bond Lengths and Angles | Detailed geometric parameters for comparison with experimental data. |

| Mulliken or NBO Charge Analysis | Distribution of electronic charge and nature of bonding. |

| Molecular Orbital Analysis | Understanding of bonding interactions and electronic transitions. |

This table presents generalized insights from DFT studies on related aluminum-magnesium systems due to the lack of specific data for this compound.

Computational Modeling of Oligomerization and Aggregation Mechanisms

The spontaneous self-assembly of metal alkoxides into oligomeric and aggregated structures is a critical aspect of their chemistry, dictating their solubility, reactivity, and utility as precursors for materials synthesis. While direct computational studies on the oligomerization and aggregation of the mixed-metal compound this compound are not extensively available in peer-reviewed literature, significant insights can be drawn from theoretical investigations into the behavior of the closely related and well-studied compound, aluminum isopropoxide (Al(O-i-Pr)₃). These studies, primarily employing Density Functional Theory (DFT), provide a robust framework for understanding the potential supramolecular architecture of the mixed Al/Mg system.

Computational models have been instrumental in elucidating the structures and energetics of aluminum isopropoxide oligomers. It is widely recognized that aluminum isopropoxide does not typically exist as a monomer in solution or the solid state. Instead, it forms various oligomeric species, with the tetramer, Al₄(μ-O-iPr)₁₂, being a particularly stable and well-characterized structure. wikipedia.org In this tetrameric cluster, a central aluminum atom is octahedrally coordinated, while the three peripheral aluminum atoms are in a tetrahedral environment. wikipedia.org

DFT calculations have explored the formation mechanisms of such oligomers, revealing the energetic favorability of forming bridging alkoxide bonds. nih.gov The process of oligomerization is driven by the tendency of the aluminum centers to expand their coordination sphere beyond the three-coordinate state of the theoretical monomer. This results in the formation of more stable four-, five-, and even six-coordinate aluminum centers within the oligomeric structures. nih.govresearchgate.netresearchgate.net

Studies on the hydrolysis and oligomerization of aluminum isopropoxide have shown that the initial stages involve the formation of dimers and trimers through four-membered Al-O rings. nih.gov These structures feature pentacoordinated bridging aluminum atoms and tetracoordinated terminal aluminum atoms. nih.gov The relative energies of these different oligomers can be calculated to predict their abundance under various conditions.

Future computational work is necessary to fully map the potential energy surface for the oligomerization of this compound. Such studies would likely involve the systematic construction of various possible isomeric structures for dimers, trimers, and higher oligomers, followed by geometry optimization and energy calculations using DFT. Key parameters of interest would include the Al-O and Mg-O bond lengths, the coordination numbers of the metal centers, and the binding energies of the oligomers.

Table 1: Calculated Properties of Hypothetical Aluminum Isopropoxide Oligomers (Based on DFT Studies)

| Oligomer | Dominant Al Coordination | Key Structural Features | Relative Stability (Illustrative) |

| Dimer (Al₂(O-iPr)₆) | Tetracoordinated, Pentacoordinated | Four-membered Al-O ring nih.gov | Less stable than trimer/tetramer |

| Trimer (Al₃(O-iPr)₉) | Tetracoordinated, Pentacoordinated | Linear or cyclic arrangements with Al-O bridges nih.gov | Intermediate stability nih.gov |

| Tetramer (Al₄(O-i-Pr)₁₂) | Tetrahedral, Octahedral | Central octahedral Al, three peripheral tetrahedral Al wikipedia.org | Highly stable wikipedia.org |

This table is illustrative and based on computational studies of aluminum isopropoxide. The exact values would need to be calculated specifically for the mixed Al/Mg system.

Reaction Mechanisms and Chemical Transformations of Aluminum;magnesium;propan 2 Olate

Hydrolysis and Condensation Mechanisms in Sol-Gel Processes

Hydrolysis: ≡M–OR + H₂O → ≡M–OH + ROH

Oxolation (Water Condensation): ≡M–OH + HO–M≡ → ≡M–O–M≡ + H₂O

Alkoxolation (Alcohol Condensation): ≡M–OH + RO–M≡ → ≡M–O–M≡ + ROH asianpubs.org

Here, M represents either Al or Mg, and OR is the isopropoxide group. The relative rates of these reactions determine the structure and properties of the final magnesium aluminate (MgAl₂O₄) spinel. researchgate.net

The hydrolysis of metal alkoxides is a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic metal center. docbrown.info The mechanism can be conceptualized through pathways analogous to the Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) models. libretexts.org

In the context of aluminum;magnesium;propan-2-olate, the metal centers (Al³⁺ and Mg²⁺) are Lewis acids, and they are attacked by the Lewis base, water. The lower electronegativity and vacant d-orbitals in transition metals typically make them highly electrophilic, leading to rapid hydrolysis. asianpubs.org For aluminum, which is a less active metal, the reaction may require a catalyst. osti.gov

The reaction proceeds as the oxygen atom of a water molecule donates a pair of electrons to the metal (Al or Mg), forming a coordinate bond. This is followed by the cleavage of the M-O bond of the alkoxide and a proton transfer, resulting in the formation of a metal-hydroxide bond (M-OH) and the liberation of an alcohol molecule (propan-2-ol). asianpubs.orglibretexts.org The process can be catalyzed by either acids or bases. researchgate.net

The specific pathway (Sₙ1-like or Sₙ2-like) depends on factors such as the steric bulk of the alkoxy groups and the coordination number of the metal. asianpubs.orglibretexts.org For the isopropoxide group, which is relatively bulky, an Sₙ1-like mechanism involving the dissociation of an alkoxide group to form a carbocation intermediate might be considered, though a concerted Sₙ2-like mechanism is also plausible. chemguide.co.uk

The kinetics of hydrolysis and condensation are crucial in controlling the final material's properties. The rate of hydrolysis for metal alkoxides is generally much faster than for silicon alkoxides. asianpubs.org Several factors influence these reaction rates for this compound:

Electronegativity of the Metal: The lower electronegativity of Al and Mg makes them highly susceptible to nucleophilic attack by water. asianpubs.org

Steric Hindrance: The bulky isopropoxide groups can sterically hinder the approach of water molecules, thereby influencing the hydrolysis rate. asianpubs.org

Molecular Structure: The precursor's structure, whether it exists as a monomer or a polymer, affects its reactivity. asianpubs.org

The table below summarizes the factors influencing the reaction kinetics.

| Factor | Influence on Hydrolysis/Condensation Rate |

| Metal Electronegativity | Lower electronegativity of Al and Mg leads to a faster rate. asianpubs.org |

| Steric Bulk of Alkoxy Group | Larger groups like isopropoxide can slow the reaction. asianpubs.org |

| Water Concentration | Higher water content generally increases the rate. researchgate.netnih.gov |

| pH (Catalyst) | Both acid and base catalysis can significantly increase the rate. scielo.br |

| Temperature | Higher temperatures typically increase the reaction rate. nih.gov |

The pH of the reaction mixture and the molar ratio of water to alkoxide (rₙ) are critical parameters that dictate the sol-gel process, influencing the gelation time and the structure of the resulting network. mdpi.comdntb.gov.ua

Role of pH: The pH affects the rates of both hydrolysis and condensation. Acid catalysis (low pH) typically promotes hydrolysis, leading to weakly branched polymer-like networks. scielo.br Base catalysis (high pH) tends to accelerate the condensation reaction, resulting in more highly branched clusters and particulate sols. scielo.br For tin oxide films, a small change in pH from 1.4 to 1.53 was shown to drastically alter the film's structure and properties. mdpi.commdpi.com In the synthesis of magnesium aluminate spinel, pH control is essential for obtaining the desired phase and morphology. dntb.gov.ua

Water-to-Alkoxide Ratio (rₙ): The amount of water added controls the extent of hydrolysis. A low rₙ value (sub-stoichiometric) results in incomplete hydrolysis, leading to a more linear, less cross-linked polymer network. Increasing the rₙ ratio generally accelerates the hydrolysis and condensation rates, leading to faster gelation. nih.govresearchgate.net For instance, in the synthesis of titania, a higher water content led to a faster initial release rate from the matrix, attributed to changes in surface properties. nih.gov However, an excessively high rₙ can lead to rapid, uncontrolled precipitation instead of homogeneous gel formation. asianpubs.org

| Parameter | Effect on Gelation and Network Structure |

| Low pH (Acidic) | Promotes hydrolysis, leads to polymer-like, weakly branched networks. scielo.br |

| High pH (Basic) | Promotes condensation, leads to colloidal, highly branched particulate structures. scielo.br |

| Low Water/Alkoxide Ratio | Incomplete hydrolysis, slower gelation, more linear polymer chains. nih.gov |

| High Water/Alkoxide Ratio | Faster hydrolysis and condensation, faster gelation, potentially leading to precipitation. asianpubs.orgnih.gov |

Chelating agents are organic ligands that can form coordinate bonds with the metal atoms (Al and Mg). They are often used as modifiers in sol-gel processes to control the hydrolysis and condensation rates. mdpi.comnih.gov By coordinating to the metal center, a chelating agent can stabilize the alkoxide against rapid hydrolysis. researchgate.net

Common chelating agents include acetylacetone, organic acids (like citric and tartaric acid), and ethylenediaminetetraacetic acid (EDTA). mdpi.comnih.govsemanticscholar.org The effect of these agents can be summarized as follows:

Reduction of Reactivity: The chelating ligand competes with water and alcohol for coordination sites on the metal atom, thereby reducing the effective functionality of the precursor and slowing down the hydrolysis rate. researchgate.net This allows for better control over the gelation process and can prevent precipitation.

Modification of Gel Structure: By controlling the reaction kinetics, chelating agents influence the final structure of the oxide network.

pH-Dependent Effects: The effectiveness of a chelating agent is often pH-dependent. For example, in the presence of EDTA, the formation of Mg(OH)₂ is delayed to a higher pH compared to a system without the chelating agent. nih.gov Studies on the MgO-Al₂O₃ system have shown that chelating agents like citric and tartaric acid significantly impact the hydration process under hydrothermal conditions. mdpi.com

The stability of the metal-chelate complex is a key factor. Aluminum, for instance, is known to form strong chelates, which can significantly alter its reactivity in comparison to magnesium. semanticscholar.orgresearchgate.net

Alcoholysis and Ligand Exchange Processes

Alcoholysis, or alcohol exchange, is a reaction where the alkoxy groups of a metal alkoxide are replaced by those of a different alcohol. This process is essentially a transesterification reaction and is often used to synthesize higher or more complex alkoxides from simpler ones like isopropoxides. osti.gov

The mechanism involves the nucleophilic attack of an alcohol molecule on the metal center of the this compound complex. The reaction is typically reversible and driven to completion by removing the more volatile alcohol (in this case, propan-2-ol) by distillation.

The general reaction is: M(O-i-Pr)ₓ + y R'OH ⇌ M(O-i-Pr)ₓ₋ᵧ(OR')ᵧ + y i-PrOH rsc.org

The reactivity in alcoholysis depends on the steric and electronic properties of both the incoming alcohol and the existing alkoxide ligands. For instance, reacting a metal alkoxide with a bulkier alcohol can lead to a less aggregated, more volatile product. rsc.org Ligand exchange can also occur with other types of ligands, not just alcohols, providing a route to new mixed-ligand metal complexes. nih.govnih.gov

Influence of Alcohol Structure on Reaction Rates

The reactivity of aluminum magnesium isopropoxide in various chemical transformations is significantly influenced by the structure of the alcohol present in the reaction medium. While specific kinetic data for the reaction of aluminum magnesium isopropoxide with a wide range of alcohols is not extensively documented in the public literature, the principles of alcohol reactivity with metal alkoxides are well-established.

The rate of reaction is largely governed by steric hindrance and the nucleophilicity of the alcohol. Alcohols with less bulky alkyl groups, such as methanol (B129727) and ethanol, are generally more reactive than those with larger, more branched structures like tert-butanol. This is due to the easier access of the smaller alcohol molecules to the metal centers of the alkoxide.

For instance, in transesterification reactions, where the isopropoxide groups on the aluminum and magnesium centers are exchanged with other alkoxy groups, primary alcohols will react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols. This trend is a direct consequence of the increasing steric bulk around the hydroxyl group, which impedes its approach to the metal center.

The following table summarizes the expected relative reaction rates of various alcohols with aluminum magnesium isopropoxide based on their structural properties.

| Alcohol | Structure | Expected Relative Reaction Rate | Primary Influencing Factor |

| Methanol | CH₃OH | High | Low steric hindrance |

| Ethanol | CH₃CH₂OH | High | Low steric hindrance |

| n-Propanol | CH₃CH₂CH₂OH | Moderate | Moderate steric hindrance |

| Isopropanol (B130326) | (CH₃)₂CHOH | Moderate | Increased steric hindrance (secondary) |

| n-Butanol | CH₃(CH₂)₃OH | Moderate | Moderate steric hindrance |

| sec-Butanol | CH₃CH(OH)CH₂CH₃ | Low | Significant steric hindrance (secondary) |

| tert-Butanol | (CH₃)₃COH | Very Low | High steric hindrance (tertiary) |

This table is based on general principles of chemical kinetics and steric effects in organometallic reactions. Specific experimental data for aluminum magnesium isopropoxide may vary.

Thermal Decomposition Pathways and Material Transformation

The thermal treatment of aluminum magnesium isopropoxide is a crucial step in the synthesis of mixed metal oxides, such as magnesium aluminate (MgAl₂O₄). The decomposition process involves complex pyrolysis mechanisms and subsequent phase transformations during calcination.

Pyrolysis Mechanisms Leading to Mixed Metal Oxides (e.g., MgAl₂O₄)

The pyrolysis of aluminum magnesium isopropoxide is a thermally induced decomposition process that occurs in an inert atmosphere. This process leads to the formation of an amorphous precursor, which upon further heating, crystallizes into the desired mixed metal oxide. The initial stages of pyrolysis involve the breaking of the metal-oxygen-carbon bonds within the alkoxide structure.

The decomposition of the isopropoxide ligands can proceed through several pathways, including the elimination of propene and water, or the formation of ethers and other organic byproducts. The precise mechanism is dependent on the heating rate and the atmosphere. The resulting solid is an intimate mixture of amorphous aluminum and magnesium oxides, which is highly reactive due to its high surface area and the close proximity of the constituent metal oxides.

Mg[Al(OⁱPr)₄]₂ → MgAl₂O₄ + 8 C₃H₆ + 4 H₂O

This equation represents the ideal stoichiometry, though in practice, the decomposition is more complex and can yield various intermediate species.

Phase Transformations and Crystallization during Calcination

Calcination is the process of heating the pyrolyzed precursor to high temperatures in the presence of air to induce crystallization and phase transformations. The amorphous mixed oxide precursor obtained from the pyrolysis of aluminum magnesium isopropoxide undergoes a series of changes as the temperature is increased.

Research has shown that the formation of crystalline MgAl₂O₄ from precursors can occur at relatively low temperatures compared to traditional solid-state reaction methods. For instance, some studies report the onset of spinel formation at temperatures as low as 600°C, with complete crystallization occurring at higher temperatures. ias.ac.in The crystallization temperature and the resulting crystallite size are influenced by factors such as the heating rate, calcination time, and the presence of any additives.

The transformation from the amorphous phase to the crystalline spinel structure is a critical step that determines the final properties of the material. The use of a single-source precursor like aluminum magnesium isopropoxide ensures a high degree of homogeneity, which facilitates the formation of a pure, single-phase MgAl₂O₄ at lower temperatures. This approach avoids the diffusion limitations often encountered when starting from a mechanical mixture of individual metal oxides. acs.org

The table below outlines the typical phase transformations observed during the calcination of a precursor derived from aluminum magnesium isopropoxide.

| Temperature Range (°C) | Observed Phases and Transformations |

| 200 - 400 | Decomposition of organic ligands, formation of amorphous mixed oxides. |

| 400 - 600 | Onset of nucleation of the spinel phase (MgAl₂O₄) within the amorphous matrix. |

| 600 - 900 | Growth of MgAl₂O₄ crystallites. The material becomes increasingly crystalline. ias.ac.inresearchgate.net |

| > 900 | Sintering and grain growth of the MgAl₂O₄ spinel. |

The temperatures are indicative and can vary based on specific experimental conditions.

Applications in Advanced Materials Synthesis As Precursors

Precursors for Magnesium Aluminate Spinel (MgAl₂O₄) Synthesis

Magnesium aluminate spinel (MgAl₂O₄) is a ceramic material with a combination of desirable properties, including a high melting point (2135°C), excellent chemical resistance, and robust mechanical strength. researchgate.net The use of aluminum magnesium isopropoxide as a precursor offers significant advantages in producing high-purity, nanocrystalline MgAl₂O₄.

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of MgAl₂O₄ synthesis, the sol-gel process using aluminum magnesium isopropoxide allows for the creation of highly pure and homogeneous materials at relatively low temperatures. rsc.orgfu-berlin.de

The process typically involves the hydrolysis and condensation of the alkoxide precursor. For instance, a novel polynuclear single-source precursor, [MgAl₂(μ₃-O)(μ₂-OⁱPr)₄(OⁱPr)₂]₄, has been synthesized and used in a sol-gel process to produce nanocrystalline MgAl₂O₄. rsc.orgresearchgate.net This method has been shown to yield a spinel phase at a remarkably low temperature of 475°C. rsc.orgresearchgate.net The use of such single-source precursors simplifies the process and ensures a stoichiometric composition in the final product. researchgate.net

Researchers have also employed modified sol-gel methods, such as dispersing magnesium oxide in an isopropanol (B130326) solution of aluminum sec-butoxide (B8327801), followed by hydrolysis to promote gelation. researchgate.net Subsequent calcination of the dried gel at temperatures ranging from 300°C to 800°C leads to the formation of MgAl₂O₄ spinel. researchgate.net The characteristics of the resulting spinel powder, including particle size, can be influenced by the synthesis parameters. For example, hydrolysis-condensation of a heterobimetallic aluminum magnesium n-butoxide modified with polyethylene (B3416737) glycol (PEG) has produced MgAl₂O₄ spinel powder with particle sizes ranging from 5 to 20 nm. capes.gov.br

| Precursor System | Synthesis Method | Calcination Temperature (°C) | Resulting Material | Average Crystallite/Particle Size | Reference |

| [MgAl₂(μ₃-O)(μ₂-OⁱPr)₄(OⁱPr)₂]₄ | Sol-Gel | 475 | Nanocrystalline MgAl₂O₄ | Not specified | rsc.orgresearchgate.net |

| Aluminum sec-butoxide and MgO | Modified Sol-Gel | 300-800 | MgAl₂O₄ Spinel | Not specified | researchgate.net |

| Aluminum magnesium n-butoxide with PEG | Sol-Gel | 700 | MgAl₂O₄ Spinel | 5-20 nm | capes.gov.br |

| Magnesium acetate (B1210297) and Aluminum isopropoxide | Sol-Gel/Precipitation | 900 | Stoichiometric MgAl₂O₄ | ~600 nm | researchgate.net |

| Magnesium acetate and Aluminum nitrate (B79036) with stearic acid | Sol-Gel | 900 | MgAl₂O₄ Nanoparticles | ~12 nm | fu-berlin.de |

Hydrothermal and solvothermal synthesis methods are alternative routes for preparing MgAl₂O₄ precursors, often resulting in materials with controlled morphologies and properties. researchgate.netnih.gov These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures.

While direct use of aluminum magnesium isopropoxide in hydrothermal synthesis is less common due to its high reactivity with water, the principles of these methods are applied to precursors derived from it. For instance, mixed hydroxides prepared from the simultaneous hydrolysis of magnesium and aluminum alkoxides serve as excellent precursors for spinel synthesis. researchgate.net These hydroxides, identified as a mixture of 2Mg(OH)₂·Al(OH)₃ and boehmite gel (AlO(OH)), can be converted to spinel at temperatures below 1000°C. researchgate.net

Atmospheric pressure solvothermal synthesis using a mixed nitrate solution with glycols has also been successful in producing pure and stoichiometric MgAl₂O₄ powder with a high specific surface area. researchgate.net The glycols in this process act as reducing agents for the nitric acid group, leading to the deposition of a uniform precursor. researchgate.net

The morphology of the resulting spinel can be influenced by the hydrothermal conditions. For example, magnesium aluminate spinel powders with a laminated surface structure and wormlike porous structures have been synthesized through a hydrothermal process combined with alkoxide hydrolysis. researchgate.net The size of these laminated structures increases with higher hydrothermal temperatures and longer durations. researchgate.net

The ability to control particle size, morphology, and stoichiometry is crucial for the application of MgAl₂O₄ in advanced technologies. The use of single-source precursors like aluminum magnesium isopropoxide is inherently advantageous for achieving precise stoichiometric control. researchgate.net

In sol-gel synthesis, the functionality of the aluminum alkoxide precursor has been proposed to be related to the resulting particle size. researchgate.net Furthermore, the addition of capping agents, such as stearic acid, during the sol-gel process can effectively prevent nanoparticle agglomeration, leading to smaller and more uniform particles. fu-berlin.de The use of reverse microemulsions has also been explored to control the nucleation and growth of magnesium aluminum layered double hydroxides, which can be precursors to spinels. rsc.org By adjusting the water-to-surfactant molar ratio, researchers can control the formation of LDH phases. rsc.org

Mechanochemical methods, involving the mechanical activation of starting materials, have also been shown to influence the particle surface and reaction grade in the synthesis of magnesium-aluminum layered double hydroxides. researchgate.net The choice of grinding materials and activation conditions can impact the phase composition of the final products. researchgate.net

Single-source precursors (SSPs) are compounds that contain all the necessary elements for the target material in a single molecule. rsc.org This approach offers several advantages, including molecular-level mixing of the constituent metals, which leads to lower crystallization temperatures, higher phase purity, and improved homogeneity in the final ceramic product. rsc.orgresearchgate.netrsc.org

Aluminum magnesium isopropoxide and its derivatives are prime examples of SSPs for MgAl₂O₄ synthesis. rsc.orgresearchgate.netepo.org The use of a novel polynuclear oxo-alkoxide, [MgAl₂(μ₃-O)(μ₂-OⁱPr)₄(OⁱPr)₂]₄, as an SSP has enabled the formation of a spinel phase at a significantly lower temperature (475°C) compared to conventional methods. rsc.orgresearchgate.net This is attributed to the pre-existing Mg-O-Al linkages in the precursor molecule, which facilitates the formation of the spinel structure.

Another example is the use of the hydride-modified heterometal alkoxide [Mg{(Ot-Bu)₂AlH₂}₂] for the chemical vapor deposition (CVD) of MgAl₂O₄. researchgate.net This SSP approach yields stoichiometric films with minimal carbon contamination and nano-sized crystallites. researchgate.net These examples underscore the effectiveness of single-source precursor strategies in achieving high-quality, homogeneous MgAl₂O₄ materials.

Precursors for Mixed Magnesium-Aluminum Oxides and Hydroxides

Beyond spinel, aluminum magnesium isopropoxide is a valuable precursor for a range of mixed magnesium-aluminum oxides and hydroxides, which have applications in catalysis, adsorption, and as flame retardants. researchgate.netnih.gov

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a layered structure. magtech.com.cn Mg-Al LDHs consist of positively charged brucite-like layers of magnesium and aluminum hydroxides, with interlayer anions and water molecules. These materials and their calcined derivatives (mixed oxides) are of significant interest due to their high surface area and tunable acid-base properties. magtech.com.cnbohrium.com

The synthesis of Mg-Al LDHs can be achieved through various methods, including co-precipitation, hydrothermal treatment, and sol-gel processes. magtech.com.cnuq.edu.au While direct synthesis from aluminum magnesium isopropoxide is not the most common route, the alkoxide can be a source of the metal ions for these syntheses. The hydrolysis of the alkoxide would provide the magnesium and aluminum hydroxide (B78521) precursors necessary for LDH formation.

The formation of Mg-Al LDHs from mixed MgO and Al₂O₃ oxides under hydrothermal conditions has been studied extensively, providing insights into the formation mechanism. uq.edu.au It is proposed that the oxides first hydrate (B1144303) to form Mg(OH)₂ and Al(OH)₃, which then react to form the LDH structure. uq.edu.au

Utilization in Thin Film and Coating Technologies

The volatility and decomposition characteristics of aluminum magnesium isopropoxide make it an excellent candidate for gas-phase deposition techniques and liquid-based sol-gel processes for creating functional thin films and protective coatings.

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality, uniform thin films. azonano.comrsc.org Aluminum magnesium isopropoxide, with the chemical formula [MgAl₂(OPrⁱ)₈], has been successfully employed as a single-source precursor for the low-pressure CVD of magnesium aluminate spinel (MgAl₂O₄) thin films. acs.orgresearchgate.net This approach is advantageous because the precursor already contains both metals in the desired stoichiometric ratio for the spinel phase.

Comparative studies have shown that the chemical design of the precursor molecule significantly impacts the properties of the deposited film. acs.orgacs.org While [MgAl₂(OPrⁱ)₈] can be used to grow MgAl₂O₄ films, the resulting deposits are often amorphous when the substrate temperature is below 500 °C. acs.org Crystalline phases are typically achieved at higher temperatures (e.g., 550 °C). acs.org The choice of ligands on the precursor affects decomposition temperature, crystallinity, and morphology of the final film, underscoring the importance of precursor chemistry in designing an efficient CVD process. researchgate.netacs.org The use of related aluminum alkoxides for depositing aluminum oxide films is also well-established, providing a foundation for understanding the behavior of this bimetallic precursor. harvard.eduaiche.orgresearchgate.net

The sol-gel process offers a versatile, low-temperature method for producing high-purity ceramic and glass coatings. mdpi.com Aluminum isopropoxide is a common precursor in sol-gel synthesis for creating alumina (B75360) (Al₂O₃) coatings. mdpi.comgoogle.comresearchgate.net By extension, aluminum magnesium isopropoxide is a suitable precursor for depositing mixed alumina-magnesia or magnesium aluminate spinel coatings on various substrates, including aluminum and magnesium alloys. google.commdpi.comnih.gov

The process involves the hydrolysis and condensation of the alkoxide precursor to form a "sol," which is a colloidal suspension of solid particles in a liquid. This sol can then be applied to a substrate by dip-coating, spin-coating, or spraying. google.com Subsequent heat treatment converts the gel into a dense, adherent ceramic coating. Patents describe the formation of alumina sols from aluminum isopropoxide that can be doped with magnesium alkoxides to form mixed oxide coatings. google.com Research has also focused on modifying aluminum isopropoxide-based sols to enhance the corrosion resistance of coatings on aluminum alloys. researchgate.net The application of such hybrid sol-gel coatings is a promising strategy for protecting reactive metal substrates like magnesium alloys from corrosion. nih.gov

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Mediated by Aluminum;Magnesium;Propan-2-olate

In homogeneous catalysis, aluminum-magnesium isopropoxide complexes function as soluble, molecularly defined catalysts. The Lewis acidic nature of the aluminum center, modulated by the presence of magnesium, is central to its catalytic activity in several key reaction types.

Role in Meerwein-Ponndorf-Verley (MPV) Type Reduction Reactions

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols, utilizing a metal alkoxide catalyst and a sacrificial alcohol, typically isopropanol (B130326). wikipedia.orgthermofisher.com Aluminum isopropoxide is the archetypal catalyst for this transformation. pw.livechempedia.info The reaction proceeds via a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the substrate. wikipedia.orgorganic-chemistry.org

The mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic aluminum center, which activates the carbonyl group for reduction. wikipedia.org The entire cycle is reversible, and the reaction is driven to completion by using a large excess of the sacrificial alcohol (isopropanol), often with the removal of the acetone (B3395972) byproduct by distillation. thermofisher.comorganic-chemistry.org A key advantage of the MPV reduction is its high chemoselectivity, as it typically does not reduce other functional groups like esters or carbon-carbon double bonds. thermofisher.compw.live

While aluminum isopropoxide is effective, the incorporation of magnesium can enhance catalytic performance. Bimetallic aluminum-magnesium isopropoxide complexes, or catalysts generated in situ from magnesium and aluminum precursors, can exhibit modified reactivity. The presence of magnesium can influence the Lewis acidity of the aluminum center and the aggregation state of the catalytic species, potentially leading to higher reaction rates and improved yields. In some systems, particularly with sterically hindered substrates, Grignard reagents (organomagnesium compounds) can inadvertently lead to MPV-type reduction products. organic-chemistry.org Furthermore, solid mixed oxides derived from Mg-Al hydrotalcites have proven to be highly effective and stereoselective heterogeneous catalysts for MPV reductions, highlighting the synergistic effect of combining these two metals. nih.gov

Catalysis of Tishchenko Condensation and Transesterification Reactions

Aluminum and magnesium alkoxides are also potent catalysts for the Tishchenko reaction, a disproportionation reaction in which two molecules of an aldehyde are converted into an ester. nih.gov This atom-economical reaction is catalyzed by metal alkoxides, with aluminum alkoxides being particularly effective for a broad range of aldehydes, including those that are enolizable. nih.gov

The mechanism involves the coordination of an aldehyde molecule to the aluminum center, followed by nucleophilic attack by a second aldehyde molecule to form a hemiacetal intermediate. A subsequent intramolecular 1,3-hydride shift results in the formation of the final ester product. Bimetallic aluminum-magnesium isopropoxide systems can offer enhanced catalytic activity. The cooperative effect of the two different metal centers can facilitate the key steps of the reaction, such as aldehyde coordination and the hydride transfer, leading to improved efficiency compared to single-metal catalysts.

Similarly, in transesterification reactions, which involve the exchange of the alkoxy group of an ester, base catalysts are often employed to generate a nucleophilic alkoxide from an alcohol. wikipedia.orgmasterorganicchemistry.com Magnesium alkoxides, being strong bases, are effective in this regard. Heterogeneous catalysts containing magnesium oxide are widely studied for transesterification, particularly for biodiesel production. researchgate.netmdpi.commdpi.com The basic sites on the MgO surface are crucial for activating the alcohol. mdpi.com Aluminum-magnesium mixed oxides have also been shown to be effective, where the combination of Lewis acidic sites (Al) and basic sites (Mg) can synergistically catalyze the reaction. researchgate.net

Ring-Opening Polymerization Initiators

Aluminum isopropoxide is a well-established initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactide (PLA). acs.org The polymerization is initiated by the nucleophilic attack of the isopropoxide group from the aluminum complex onto the carbonyl carbon of the cyclic monomer. The reaction proceeds via a coordination-insertion mechanism. Studies have shown that the aggregation state of aluminum isopropoxide (e.g., trimer vs. tetramer) significantly affects its reactivity, with the trimeric form being much more active. acs.org

Magnesium alkoxides are also highly effective initiators for the ROP of lactides and other cyclic esters. rsc.orgnih.gov They can lead to polymers with controlled molecular weights and narrow polydispersity indexes. researchgate.net The reactivity of magnesium alkoxide initiators can be tuned by modifying the steric bulk of the alkoxide ligands. rsc.orgnih.gov Bimetallic initiators containing both magnesium and zinc have been shown to operate via different mechanisms depending on the reaction temperature. rsc.org

The use of bimetallic aluminum-magnesium isopropoxide initiators combines the characteristics of both metal centers. Such systems can exhibit unique activity and selectivity in ROP. The interplay between the Lewis acidity of aluminum and the nucleophilicity of the magnesium-bound alkoxides can influence the rate of initiation and propagation, as well as the stereoselectivity of the polymerization of racemic monomers like rac-lactide. researchgate.net

Heterogeneous Catalysis via Supported Aluminum-Magnesium Isopropoxide Systems

To overcome challenges associated with homogeneous catalysts, such as separation and reuse, active species can be immobilized on solid supports. Magnesium oxide (MgO) is a particularly suitable support for aluminum isopropoxide due to its basic properties and ability to create synergistic catalytic sites. researchgate.net

Grafting and Immobilization of Aluminum Isopropoxide onto Magnesium Oxide Supports

Aluminum isopropoxide can be effectively immobilized onto magnesium oxide supports through a grafting method. This process typically involves refluxing a solution of aluminum isopropoxide in an anhydrous solvent with the MgO support material. The hydroxyl groups present on the surface of the MgO can react with the aluminum isopropoxide, leading to the formation of a covalent bond and anchoring the aluminum species to the support. researchgate.net

The efficiency of this grafting process is dependent on the surface properties of the MgO. The density of surface hydroxyl groups and the surface area of the support are critical factors that determine the loading of the aluminum catalyst. Direct grafting onto unmodified commercial MgO can be limited by its low surface area. rsc.orgmanchester.ac.uk

Surface Modification of Supports for Enhanced Catalytic Activity

Recent research has demonstrated that modifying MgO with agents like octadecyltrichlorosilane (B89594) (OTES) or dibromobutane (DBB) significantly enhances the catalytic system's efficacy in hydrogen-transfer reduction reactions. researchgate.netrsc.orgmanchester.ac.uk

These modifications lead to a higher loading of the aluminum catalyst and a significant improvement in catalytic activity. researchgate.net For instance, in H-transfer reactions, the Al-DBB-MgO catalyst achieved the highest turnover frequency (TOF), attributed to better substrate adsorption and accessibility of the active sites. rsc.orgmanchester.ac.uk Furthermore, these supported catalysts demonstrate good stability and can be recycled multiple times with minimal loss of activity, highlighting the practical advantages of this heterogeneous approach. researchgate.netrsc.orgmanchester.ac.uk

Catalytic Activity of Mixed Magnesium-Aluminum Oxides

Mixed magnesium-aluminum oxides, often derived from the calcination of hydrotalcite-like precursors, are versatile catalysts due to their tunable acid-base properties. acs.org Their catalytic activity is prominent in various reactions, including the conversion of alcohols.

Conversion of Propan-2-ol to Propene (Dehydration) and Acetone (Dehydrogenation)

The reaction of propan-2-ol over metal oxide catalysts can proceed via two main pathways: dehydration to form propene and dehydrogenation to yield acetone. rsc.orgacs.org The selectivity of magnesium-aluminum mixed oxides towards one pathway over the other is highly dependent on the catalyst's surface properties and reaction temperature. rsc.orgacs.org

Dehydration: This reaction is an acid-catalyzed process that results in the formation of propene and water. libretexts.orgscience-revision.co.uk On mixed Mg-Al oxides, the Lewis and Brønsted acid sites are responsible for catalyzing this transformation. umn.eduresearchgate.net The mechanism involves the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. science-revision.co.uk A subsequent deprotonation from an adjacent carbon atom yields the alkene. libretexts.orgscience-revision.co.uk The dehydration of propan-2-ol specifically yields propene. libretexts.orgweebly.com

Dehydrogenation: This pathway is favored on basic sites and produces acetone and hydrogen. rsc.org The reaction involves the abstraction of a proton from the hydroxyl group and a hydride from the adjacent carbon atom.

Studies using temperature-programmed reaction of propan-2-ol on magnesium-aluminum mixed oxides have been employed to characterize the acid-base properties of these materials. acs.org The relative yields of propene and acetone serve as indicators of the acidic and basic nature of the catalyst surface, respectively.

| Reaction Pathway | Product | Catalytic Site | Reference |

|---|---|---|---|

| Dehydration | Propene | Acidic Sites | libretexts.orgscience-revision.co.uk |

| Dehydrogenation | Acetone | Basic Sites | rsc.org |

Acid-Base Catalysis in Organic Reactions

The unique ability to tune the acid-base properties of Mg-Al mixed oxides makes them effective catalysts for a range of organic reactions that require specific acid-base characteristics. acs.orgnih.gov By varying the Mg/Al atomic ratio, the density of both acid and base sites can be systematically controlled. acs.orgnih.gov

Research has shown that increasing the magnesium content generally leads to a higher density of basic sites. nih.gov Conversely, the acid site density often exhibits a maximum at an intermediate Mg/Al ratio. acs.orgnih.gov This tunability has been successfully applied in reactions such as the synthesis of diethyl carbonate from urea (B33335) and ethanol, where a synergy between weak acid sites and medium-strength base sites was found to be crucial for achieving high product yields. rsc.org Similarly, in the self-condensation of acetone, the catalytic activity was shown to be dependent on the base site density of the Mg-Al oxide catalyst. nih.gov

Mechanistic Studies of Catalytic Processes

Identification and Characterization of Active Sites (e.g., Lewis Acid/Base Sites)

The catalytic activity of magnesium-aluminum mixed oxides is intrinsically linked to the nature and density of their surface active sites. acs.org These sites are primarily Lewis acid and base sites, along with some Brønsted acid and base sites. Lewis acid sites often consist of coordinatively unsaturated metal cations (e.g., Al³⁺), which can accept an electron pair. researchgate.netreed.eduwikipedia.org Lewis base sites are typically associated with surface oxygen anions (O²⁻). mdpi.com

Various techniques are employed to identify and quantify these sites. Temperature-programmed desorption (TPD) using probe molecules like ammonia (B1221849) (NH₃) for acid sites and carbon dioxide (CO₂) for basic sites is a common method. nih.gov The desorption temperature provides information about the strength of the acid or base sites. mdpi.com For instance, CO₂-TPD profiles can be deconvoluted to distinguish between weak basic sites (surface hydroxyl groups), medium-strength sites (metal-oxygen pairs, M²⁺-O²⁻), and strong basic sites (low-coordination O²⁻ anions). mdpi.com

Atomic layer deposition (ALD) has been used to create oxide films with varying Mg/Al ratios on a support like γ-Al₂O₃, allowing for precise control over the surface acid/base properties. acs.orgnih.gov Spectroscopic techniques, such as fluorescence emission spectroscopy with probe molecules, can provide insights into the proximity and clustering of base sites. nih.gov

Reaction Pathway Elucidation and Intermediate Analysis